2-acetamido-N-(2-chlorophenyl)benzamide
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Overview
Description
2-acetamido-N-(2-chlorophenyl)benzamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a benzamide structure, with a chlorine atom substituted at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(2-chlorophenyl)benzamide typically involves the acylation of 2-chloroaniline with acetic anhydride, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-acetamido-N-(2-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and benzamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-(2-bromophenyl)benzamide: Similar structure with a bromine atom instead of chlorine.
2-acetamido-N-(2-fluorophenyl)benzamide: Contains a fluorine atom in place of chlorine.
2-acetamido-N-(2-methylphenyl)benzamide: Features a methyl group instead of chlorine.
Uniqueness
2-acetamido-N-(2-chlorophenyl)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can enhance the compound’s lipophilicity and binding affinity, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
2-acetamido-N-(2-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUWUCTSTTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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